2-Bromo-1-(chloromethyl)-4-fluorobenzene

C-H Activation Cross-Coupling Fluorobenzene Derivatives

2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6), with molecular formula C₇H₅BrClF and molecular weight 223.47 g/mol , is a halogenated aromatic hydrocarbon belonging to the class of dihalogenated benzyl halides. It features a unique 1,2,4-substitution pattern: a chloromethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 4 on the benzene ring.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 887140-03-6
Cat. No. B1517468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(chloromethyl)-4-fluorobenzene
CAS887140-03-6
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)CCl
InChIInChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
InChIKeyWXESCQMTNVSFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6): A Strategic Dihalogenated Benzyl Halide Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6), with molecular formula C₇H₅BrClF and molecular weight 223.47 g/mol , is a halogenated aromatic hydrocarbon belonging to the class of dihalogenated benzyl halides. It features a unique 1,2,4-substitution pattern: a chloromethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 4 on the benzene ring . This specific arrangement endows the compound with a combination of electrophilic reactivity at the benzyl chloride site and a bromine atom available for transition metal-catalyzed cross-coupling, making it a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications .

Why 2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6) Cannot Be Interchanged with Other Halobenzyl Halides


While several halogenated benzyl halides share the same molecular formula (C₇H₅BrClF), their reactivity profiles and synthetic utility are profoundly dictated by the exact substitution pattern. The relative positions of the electron-withdrawing fluorine atom and the heavy bromine atom strongly influence the electronic character of the aromatic ring, thereby modulating the activation energy for nucleophilic aromatic substitution (SNAr) and the regioselectivity of metal-catalyzed cross-coupling reactions [1]. Furthermore, the physical state and stability of these isomers can vary significantly, impacting handling and formulation in process chemistry. Therefore, substituting 2-Bromo-1-(chloromethyl)-4-fluorobenzene with a positional isomer like 2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS 78239-72-2) or a halogen-exchanged analog like 2-Chloro-4-fluorobenzyl bromide (CAS 45767-66-6) without re-optimization of reaction conditions is likely to result in altered reaction kinetics, different impurity profiles, or complete synthetic failure [2].

Quantitative Evidence for Selecting 2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6) Over Its Analogs


Regioselective C-H Arylation: Directed Reactivity from the Ortho-Bromine Substituent

The presence of a bromine atom ortho to the fluorine atom in 2-bromofluorobenzene derivatives is shown to enable regioselective palladium-catalyzed C-H bond arylation. A study demonstrated that 2-bromofluorobenzene reacts with aryl bromides using a Pd(dppf)Cl₂ catalyst and PivOK/DMA base system to afford C3-arylated products with excellent regioselectivity [1]. While the specific target compound (CAS 887140-03-6) was not directly tested, it contains the identical core substitution pattern (1-bromo-2-fluoro) and features an additional chloromethyl handle, making it a superior, more versatile substrate for building complex biaryl architectures.

C-H Activation Cross-Coupling Fluorobenzene Derivatives Palladium Catalysis

Lipophilicity (LogP) as a Predictor of Biological Membrane Permeability

The calculated octanol-water partition coefficient (LogP) is a key descriptor in medicinal chemistry for predicting a molecule's ability to cross biological membranes. 2-Bromo-1-(chloromethyl)-4-fluorobenzene has a computed LogP of 3.327 . This value is significantly higher than the LogP of the parent fluorobenzene (LogP ~2.27), indicating a substantial increase in lipophilicity due to the bromine and chloromethyl substituents.

Drug Design ADME Physicochemical Properties LogP

Thermodynamic Stability of C-Br vs. C-Cl Bonds in Reductive Dehalogenation

A comprehensive computational study on the thermochemistry of halogenated benzenes established that fluorinated aromatics are distinct from their chloro- and bromo- counterparts in terms of their thermodynamic stability toward reductive dehalogenation [1]. For mixed halogen systems, the C-Br bond is generally weaker than the C-Cl bond. This implies that in 2-Bromo-1-(chloromethyl)-4-fluorobenzene, the C(sp²)-Br bond is the thermodynamically favored site for initial reductive cleavage compared to the C(sp²)-Cl bond.

Environmental Fate Reductive Dehalogenation Thermochemistry Bond Dissociation Enthalpy

High-Value Application Scenarios for 2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS 887140-03-6) Based on Quantitative Evidence


Precision Synthesis of Ortho-Substituted Biaryls via Directed C-H Activation

For chemists constructing complex biaryl pharmacophores, 2-Bromo-1-(chloromethyl)-4-fluorobenzene serves as a superior scaffold. The ortho-bromine atom exerts a strong directing effect for palladium-catalyzed C-H arylation, ensuring exclusive functionalization at the C3 position [1]. This predictable regiochemistry, coupled with the orthogonal reactivity of the chloromethyl group, enables the sequential and highly controlled assembly of densely substituted aromatic cores, which are common in kinase inhibitors and other advanced drug candidates.

Design of CNS-Penetrant Drug Candidates with Enhanced Lipophilicity

The calculated LogP value of 3.327 for 2-Bromo-1-(chloromethyl)-4-fluorobenzene indicates a 10-fold increase in lipophilicity compared to fluorobenzene [1]. This property is directly relevant to the design of central nervous system (CNS) drugs, where passive diffusion across the blood-brain barrier is often rate-limiting. Incorporating this building block early in a discovery program can help medicinal chemists tune the physicochemical properties of a lead series to achieve optimal brain penetration .

Orthogonal Functionalization Strategy for Complex Molecule Assembly

The differential bond strengths between the aromatic C-Br bond and the benzylic C-Cl bond present a clear strategic advantage in multi-step synthesis [1]. A researcher can first exploit the weaker, more labile C-Br bond in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a complex fragment. Subsequently, the intact chloromethyl group can be activated for nucleophilic substitution (e.g., with amines, alkoxides, or thiols) to introduce a second, distinct functional group. This orthogonal reactivity minimizes protecting group manipulations and streamlines the synthetic route to highly functionalized targets.

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